4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide
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Overview
Description
4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide typically involves the bromination of 2,6-dimethylpyridine. One common method is to react 2,6-dimethylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted pyridines depending on the nucleophile used.
Oxidation: Forms pyridine N-oxides.
Reduction: Results in the formation of 2,6-dimethylpyridine.
Scientific Research Applications
4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the preparation of ligands for coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes by modifying nucleophilic sites on proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-Bromopiperidine hydrobromide: Another brominated pyridine derivative with similar reactivity but different applications.
2-(Bromomethyl)-6-methylpyridine: Similar structure but with a different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-(Bromomethyl)-2,6-dimethylpyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to form stable intermediates and derivatives makes it valuable in organic synthesis and industrial applications .
Properties
Molecular Formula |
C8H11Br2N |
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Molecular Weight |
280.99 g/mol |
IUPAC Name |
4-(bromomethyl)-2,6-dimethylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-3-8(5-9)4-7(2)10-6;/h3-4H,5H2,1-2H3;1H |
InChI Key |
GZDRIPWYOPFRHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CBr.Br |
Origin of Product |
United States |
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